molecular formula C20H23N3O6S B12725501 Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- CAS No. 111856-34-9

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro-

Cat. No.: B12725501
CAS No.: 111856-34-9
M. Wt: 433.5 g/mol
InChI Key: GZSDUSAOJIOEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the benzoyl and morpholinyl groups in its structure suggests potential biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- typically involves multi-step organic reactions. The process begins with the nitration of benzenesulfonamide to introduce the nitro group at the 4-position. This is followed by the acylation of the amino group with benzoyl chloride to form the benzoyl derivative. The final step involves the alkylation of the sulfonamide nitrogen with 3-(4-morpholinyl)propyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Key Reaction Steps

The synthesis is divided into distinct phases, with variations depending on the target series (e.g., Series I, II, III in ).

Reaction Step Reagents/Solvents Key Details Citations
Acylation of amino groups PyBop, DIEA, dichloromethaneForms amide bonds with substituted anilines or glycine derivatives .
Boc protection/deprotection Boc-glycine, HCl/dioxaneTempers reactivity of amines during acylation and subsequent reactions .
Sulfonamide formation Substituted benzenesulfonyl chloridesIntroduces the sulfonamide group via nucleophilic acylation .
Nucleophilic substitution (S_N2) Bromoacetic acid, 2H-benzo[e] thiadiazin-3(4H)-one derivativesForms cyclized derivatives (Series II) .
Hydrogenation Hydrogen gas, catalyst (e.g., Pd/C)Reduces nitro groups to amines in select derivatives .

Reaction Conditions

Critical parameters include solvent choice , temperature control , and catalyst selection :

  • Acylation : Conducted in dichloromethane with PyBop as a coupling agent and DIEA as a base .

  • Nucleophilic substitution : Requires polar aprotic solvents (e.g., DMF) and bases like K2CO3 .

  • Hydrogenation : Performed under inert atmospheres (e.g., nitrogen) with catalysts such as Pd/C .

Purification and Analysis

  • High-performance liquid chromatography (HPLC) : Used for intermediate purification and final product analysis.

  • NMR and mass spectrometry : Employed for structural confirmation, though specific data for this compound is not detailed in the sources .

Reaction Mechanism

The compound’s sulfonamide group participates in nucleophilic acylation , while the nitro group undergoes reductive hydrogenation to form amine derivatives . Morpholine’s tertiary amine acts as a nucleophile during coupling reactions .

Comparison with Related Series

Series Key Modification Synthetic Strategy Purpose Citations
I Substituted benzenesulfonamideAcylation with benzenesulfonyl chlorides .Enhance binding affinity via hydrogen bonds
II Cyclized benzothiadiazine ringS_N2 reaction with thiadiazinone derivatives .Improve drug-like properties
III 4-(Phenylsulfonyl)piperazinoneS_N2 reaction with piperazine derivatives .Bioisosteric replacement for improved solubility

Research Findings

  • Antibacterial Activity : The sulfonamide core inhibits dihydropteroate synthase, a target in bacterial folic acid synthesis.

  • Structural Optimization : Introduction of electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) enhances potency and selectivity .

  • Pharmacological Potential : Derivatives show promise in treating ischemic injuries and inflammatory disorders .

This compound’s synthesis exemplifies the interplay of organic chemistry principles and medicinal chemistry goals , with reactions optimized for scalability and bioactivity.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C20_{20}H23_{23}N3_{3}O6_{6}S
  • Molecular Weight : 433.478 g/mol
  • CAS Number : 111856-34-9

The presence of the benzenesulfonamide group, along with the nitro and benzoyl substituents, contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds similar to benzenesulfonamide have been studied for their antimicrobial properties. Research indicates that modifications to the sulfonamide structure can enhance efficacy against various bacterial strains. The nitro group may also play a role in increasing antimicrobial potency by interfering with bacterial DNA synthesis .
  • Anti-inflammatory Properties :
    • Sulfonamides are known for their anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that benzenesulfonamide derivatives could be developed as anti-inflammatory agents .
  • Cancer Research :
    • The compound's ability to modulate cellular pathways makes it a candidate for cancer therapy research. Studies have indicated that sulfonamides can affect tumor cell proliferation and apoptosis, potentially leading to new anticancer drugs .

Biological Research Applications

  • Cholesterol Regulation :
    • Recent studies have identified derivatives of benzenesulfonamide as upregulators of ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux. This suggests potential applications in treating dyslipidemia and related cardiovascular diseases .
  • Neuropharmacology :
    • The morpholinyl group in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies aimed at treating neurological disorders .

Case Studies and Experimental Findings

Study FocusFindingsReference
Antimicrobial ActivityEnhanced efficacy against Gram-positive bacteria; structure-activity relationship established
Anti-inflammatory EffectsSignificant inhibition of pro-inflammatory cytokines in cell models
Cholesterol RegulationIncreased ABCA1 expression leading to enhanced cholesterol efflux in macrophages

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The nitro group may also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 2-benzoyl-N-(2-(4-morpholinyl)ethyl)-4-nitro-
  • Benzenesulfonamide, 2-benzoyl-N-(4-morpholinyl)-4-nitro-

Uniqueness

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- is unique due to the presence of the 3-(4-morpholinyl)propyl group, which may confer distinct biological activities compared to its analogs. This structural variation can influence the compound’s binding affinity to enzymes and its overall pharmacokinetic properties.

Properties

CAS No.

111856-34-9

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

2-benzoyl-N-(3-morpholin-4-ylpropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C20H23N3O6S/c24-20(16-5-2-1-3-6-16)18-15-17(23(25)26)7-8-19(18)30(27,28)21-9-4-10-22-11-13-29-14-12-22/h1-3,5-8,15,21H,4,9-14H2

InChI Key

GZSDUSAOJIOEBM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.